molecular formula C21H24FN5 B6068320 3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B6068320
M. Wt: 365.4 g/mol
InChI Key: GZXDYGPUAKAJTJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a piperazine moiety in its structure suggests that it may exhibit significant pharmacological properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5/c1-15(2)14-25-8-10-26(11-9-25)20-12-16(3)24-21-19(13-23-27(20)21)17-4-6-18(22)7-5-17/h4-7,12-13H,1,8-11,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDYGPUAKAJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde and 5-methyl-1H-pyrazole-3-carboxylic acid can form an intermediate, which is then reacted with 4-(2-methylprop-2-en-1-yl)piperazine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors, while the piperazine moiety can modulate its pharmacokinetic properties. The compound may act on various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
  • 3-(4-Methylphenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine distinguishes it from its analogs, potentially enhancing its biological activity and receptor binding affinity.
  • Properties: The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a unique candidate for further research and development.

Biological Activity

3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating diseases such as cancer and tuberculosis.

Chemical Structure and Properties

The molecular formula of this compound is C22H23F4N5C_{22}H_{23}F_{4}N_{5} with a molecular weight of approximately 433.4 g/mol. Its structure features several functional groups, including a fluorophenyl group and a piperazine moiety, which are believed to enhance its pharmacological properties.

PropertyValue
Molecular FormulaC22H23F4N5C_{22}H_{23}F_{4}N_{5}
Molecular Weight433.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine moiety can modulate pharmacokinetic properties. Preliminary studies suggest that this compound may act on various signaling pathways, influencing cellular processes related to proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines.

Case Study:
A study conducted by Tantry et al. explored the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. Their findings demonstrated that certain analogues exhibited potent inhibitory effects on bacterial growth, suggesting potential therapeutic applications in infectious diseases as well as cancer treatment.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. For example, it has been noted for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment.

Research Findings:
In vitro assays revealed that compounds similar to this compound inhibited DPP-IV with IC50 values in the nanomolar range, indicating strong enzyme inhibition capabilities.

Toxicity and Safety Profile

Toxicological studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 750 mg/kg over four weeks, suggesting good tolerability.

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